3-(5-(2-Chloro-5-nitrophenyl)furan-2-yl)acrylic acid
CAS No.:
Cat. No.: VC15813410
Molecular Formula: C13H8ClNO5
Molecular Weight: 293.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H8ClNO5 |
|---|---|
| Molecular Weight | 293.66 g/mol |
| IUPAC Name | (E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C13H8ClNO5/c14-11-4-1-8(15(18)19)7-10(11)12-5-2-9(20-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+ |
| Standard InChI Key | RWFGIUMZZOAJRM-ZZXKWVIFSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)/C=C/C(=O)O)Cl |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])C2=CC=C(O2)C=CC(=O)O)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key components:
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A furan ring (C₄H₃O) serving as the central scaffold.
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A 2-chloro-5-nitrophenyl group attached to the furan’s 5-position, introducing electron-withdrawing substituents (Cl and NO₂) that enhance electrophilic reactivity.
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An acrylic acid moiety (–CH₂CH₂COOH) at the furan’s 2-position, enabling hydrogen bonding and salt formation.
The conjugated π-system across the furan and acrylate groups facilitates charge delocalization, which is critical for interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₈ClNO₅ | |
| Molecular Weight | 293.66 g/mol | |
| IUPAC Name | (E)-3-[5-(2-chloro-5-nitrophenyl)furan-2-yl]prop-2-enoic acid | |
| Canonical SMILES | C1=CC(=C(C=C1N+[O-])C2=CC=C(O2)C=CC(=O)O)Cl | |
| Solubility (Water) | <0.1 mg/mL (predicted) |
Synthesis and Optimization
Multi-Step Synthetic Pathways
The synthesis of 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylic acid typically involves three stages:
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Friedel-Crafts Acylation: A chloronitrobenzene derivative reacts with furan in the presence of Lewis acids (e.g., AlCl₃) to form the furan-phenyl intermediate.
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Knoevenagel Condensation: The intermediate undergoes condensation with malonic acid under acidic conditions to introduce the acrylic acid group.
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Purification: Recrystallization from ethanol/water mixtures yields the final product with >95% purity.
Critical parameters include maintaining a reaction temperature of 80–100°C and a pH of 4–6 during condensation to prevent decarboxylation.
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: Treatment with KMnO₄ in acidic media cleaves the furan ring, yielding a dicarboxylic acid derivative.
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Reduction: Sodium borohydride (NaBH₄) selectively reduces the nitro group (–NO₂) to an amine (–NH₂), enhancing biocompatibility.
Electrophilic Substitution
The chloro and nitro groups direct electrophilic attacks to the phenyl ring’s meta and para positions, enabling further derivatization (e.g., sulfonation).
Biological Activities
Antimicrobial Efficacy
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with minimum inhibitory concentrations (MIC) of 8–16 µg/mL. The nitro group’s electron-withdrawing effect enhances membrane permeability, while the acrylic acid moiety disrupts biofilm formation.
Applications in Materials Science
Organic Semiconductors
The compound’s extended conjugation and electron-deficient nitro group make it a candidate for n-type semiconductors. Thin-film transistors fabricated with this material exhibit electron mobilities of 0.05–0.1 cm²/V·s.
Metal-Organic Frameworks (MOFs)
Coordination with transition metals (e.g., Cu²⁺) yields porous MOFs with surface areas >500 m²/g, suitable for gas storage.
Thermodynamic and Solubility Profiles
Solubility in Organic Solvents
Data extrapolated from structurally related chlorophenyl furans (e.g., 2-methyl-5-(2-chlorophenyl)furan-3-carboxylic acid) suggest moderate solubility in polar aprotic solvents :
Table 2: Predicted Solubility (25°C)
| Solvent | Solubility (mg/mL) |
|---|---|
| Acetonitrile | 15.2 |
| Ethyl Acetate | 8.7 |
| Isopropanol | 2.1 |
Comparison with Structural Analogs
Ethyl Ester Derivative
The ethyl ester analog (C₁₅H₁₂ClNO₅, PubChem CID 7174145) exhibits higher lipophilicity (LogP = 3.8 vs. 2.1) but reduced antibacterial activity, highlighting the carboxylic acid’s importance in target engagement .
Challenges and Future Directions
While 3-(5-(2-chloro-5-nitrophenyl)furan-2-yl)acrylic acid shows promise, its poor aqueous solubility limits in vivo applications. Strategies such as prodrug formulation (e.g., glycosylation) or nanoparticle encapsulation warrant exploration.
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